molecular formula C6H4F2N2O2 B13937685 6-(Difluoromethoxy)pyridazine-3-carbaldehyde

6-(Difluoromethoxy)pyridazine-3-carbaldehyde

Cat. No.: B13937685
M. Wt: 174.10 g/mol
InChI Key: TUDHXLAUESUBNG-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)pyridazine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridazine core substituted with a difluoromethoxy group (-O-CF₂H) at the 6-position and an aldehyde functional group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by the difluoromethoxy substituent, which can modulate reactivity, solubility, and metabolic stability.

Properties

Molecular Formula

C6H4F2N2O2

Molecular Weight

174.10 g/mol

IUPAC Name

6-(difluoromethoxy)pyridazine-3-carbaldehyde

InChI

InChI=1S/C6H4F2N2O2/c7-6(8)12-5-2-1-4(3-11)9-10-5/h1-3,6H

InChI Key

TUDHXLAUESUBNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C=O)OC(F)F

Origin of Product

United States

Chemical Reactions Analysis

6-(Difluoromethoxy)pyridazine-3-carbaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

6-(Difluoromethoxy)pyridazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the carbaldehyde group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs:

6-(Trifluoromethyl)pyridazine-3-carbaldehyde Substituent: Trifluoromethyl (-CF₃) at the 6-position. CAS Number: 1245643-49-5 . Properties: The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the aldehyde group and increasing lipophilicity compared to non-fluorinated analogs. This improves membrane permeability but may reduce aqueous solubility. Safety Profile: Classified for industrial and scientific research use. No specific hazards are listed in its Safety Data Sheet (SDS), though standard precautions for aldehydes (e.g., irritation risks) apply .

6-Methoxypyridazine-3-carbaldehyde

  • Substituent : Methoxy (-OCH₃) at the 6-position.
  • Properties : The electron-donating -OCH₃ group decreases electrophilicity at the aldehyde compared to fluorinated analogs. This may reduce reactivity in nucleophilic addition reactions but improve solubility in polar solvents.

6-Fluoropyridazine-3-carbaldehyde

  • Substituent : Fluorine (-F) at the 6-position.
  • Properties : The smaller fluorine atom introduces moderate electron-withdrawing effects, balancing reactivity and solubility. Fluorine’s high electronegativity can stabilize intermediates in synthetic pathways.

Comparative Data Table:

Property 6-(Difluoromethoxy)- 6-(Trifluoromethyl)- 6-Methoxy- 6-Fluoro-
Substituent Electronic Effect Moderate EW* Strong EW ED** Moderate EW
Lipophilicity (LogP) ↑↑ ↑↑↑ ↑↑
Aqueous Solubility Low Very Low Moderate Low
Reactivity (Aldehyde Group) High Very High Moderate High
Metabolic Stability High (due to -CF₂H) Very High (due to -CF₃) Low Moderate

EW = Electron-withdrawing; *ED = Electron-donating

Research Findings:

  • Synthetic Utility : The difluoromethoxy group in 6-(difluoromethoxy)pyridazine-3-carbaldehyde offers a balance between stability and reactivity, making it preferable over 6-methoxy analogs in reactions requiring controlled electrophilicity .

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